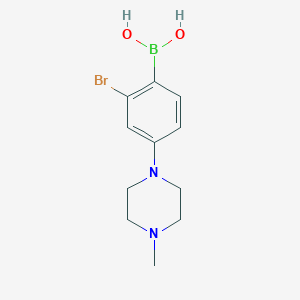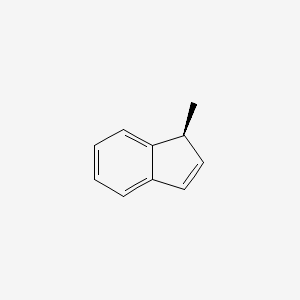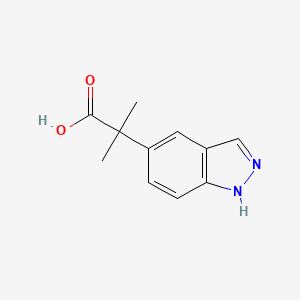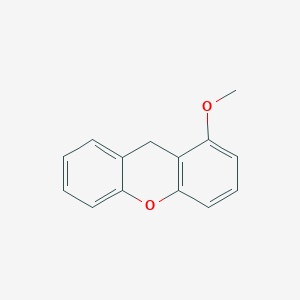stannane CAS No. 101002-36-2](/img/structure/B14078198.png)
Bis[(4-methylbenzene-1-sulfonyl)oxy](dipropyl)stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(4-methylbenzene-1-sulfonyl)oxystannane is an organotin compound characterized by the presence of two 4-methylbenzene-1-sulfonyl groups and two propyl groups attached to a central tin atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-methylbenzene-1-sulfonyl)oxystannane typically involves the reaction of dipropylstannane with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
(C3H7)2SnH2+2C7H7SO2Cl→(C3H7)2Sn(O2SC7H7)2+2HCl
Industrial Production Methods
Industrial production of Bis(4-methylbenzene-1-sulfonyl)oxystannane may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(4-methylbenzene-1-sulfonyl)oxystannane undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl groups can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The tin center can undergo oxidation and reduction reactions, altering the oxidation state of the tin atom.
Hydrolysis: In the presence of water, the sulfonyl groups can be hydrolyzed to form the corresponding sulfonic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis, with hydrochloric acid or sodium hydroxide being commonly used.
Major Products Formed
Substitution Reactions: The major products are the substituted organotin compounds.
Oxidation and Reduction: The products depend on the specific oxidizing or reducing agents used.
Hydrolysis: The major products are the corresponding sulfonic acids and dipropylstannane.
Applications De Recherche Scientifique
Bis(4-methylbenzene-1-sulfonyl)oxystannane has several scientific research applications:
Organic Synthesis: It is used as a reagent in various organic transformations, including cross-coupling reactions and the synthesis of complex molecules.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique properties.
Biological Studies: It is investigated for its potential biological activity and interactions with biomolecules.
Industrial Applications: The compound is used in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of Bis(4-methylbenzene-1-sulfonyl)oxystannane involves its interaction with various molecular targets. The sulfonyl groups can act as leaving groups in substitution reactions, facilitating the formation of new chemical bonds. The tin center can participate in redox reactions, altering its oxidation state and enabling various catalytic processes. The specific pathways and molecular targets depend on the particular application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Butyl[(4-methylbenzene-1-sulfonyl)oxy]bis(4-methylphenyl)stannane: This compound has a similar structure but with butyl and 4-methylphenyl groups instead of propyl groups.
Benzyl 4,4-bis({[(4-methylbenzene)sulfonyl]oxy}methyl)piperidine-1-carboxylate: This compound contains a piperidine ring and benzyl groups, differing from the dipropyl groups in Bis(4-methylbenzene-1-sulfonyl)oxystannane.
Uniqueness
Bis(4-methylbenzene-1-sulfonyl)oxystannane is unique due to its specific combination of sulfonyl and propyl groups attached to the tin center. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and materials science.
Propriétés
Numéro CAS |
101002-36-2 |
|---|---|
Formule moléculaire |
C20H28O6S2Sn |
Poids moléculaire |
547.3 g/mol |
Nom IUPAC |
[(4-methylphenyl)sulfonyloxy-dipropylstannyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/2C7H8O3S.2C3H7.Sn/c2*1-6-2-4-7(5-3-6)11(8,9)10;2*1-3-2;/h2*2-5H,1H3,(H,8,9,10);2*1,3H2,2H3;/q;;;;+2/p-2 |
Clé InChI |
ZAMLASYCWPCCOZ-UHFFFAOYSA-L |
SMILES canonique |
CCC[Sn](CCC)(OS(=O)(=O)C1=CC=C(C=C1)C)OS(=O)(=O)C2=CC=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[1-(4-Chlorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-yl]oxy}acetic acid](/img/structure/B14078119.png)

![N-[(2-bromo-5-hydroxyphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14078124.png)
![1-(4-Tert-butylphenyl)-7-ethyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078127.png)


![6-bromo-1-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazole](/img/structure/B14078144.png)
![2-[(Carboxymethyl)amino]-5-methylbenzoic acid](/img/structure/B14078152.png)
![1-(3-Ethoxy-4-propoxyphenyl)-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078159.png)

![4,4'-[(1R)-6,6'-Dichloro-2,2'-diethoxy[1,1'-binaphthalene]-4,4'-diyl]bispyridine](/img/structure/B14078168.png)
![2-(3-Hydroxypropyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078192.png)


